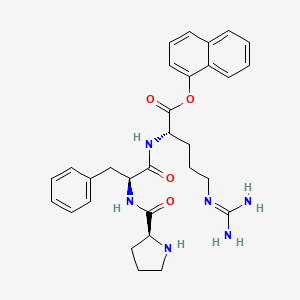
Prolyl-phenylalanyl-arginine naphthylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolyl-phenylalanyl-arginine naphthylester is a synthetic oligopeptide compound. It is composed of three amino acids: proline, phenylalanine, and arginine, linked to a naphthyl ester group. This compound is often used in biochemical research due to its specificity and sensitivity in various assays, particularly those involving proteases like kallikrein .
准备方法
Synthetic Routes and Reaction Conditions
Prolyl-phenylalanyl-arginine naphthylester is synthesized through a series of peptide coupling reactions. The process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled sequentially using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the naphthyl ester is introduced .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Prolyl-phenylalanyl-arginine naphthylester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The naphthyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Prolyl-phenylalanyl-arginine and naphthol.
Oxidation: Prolyl-phenylalanyl-citrulline.
Substitution: Various substituted naphthyl esters, depending on the nucleophile used.
科学研究应用
Prolyl-phenylalanyl-arginine naphthylester has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential use in diagnostic assays for diseases involving protease activity, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic kits
作用机制
Prolyl-phenylalanyl-arginine naphthylester acts as a substrate for proteases, particularly kallikrein. The enzyme cleaves the peptide bond, releasing the naphthyl ester group, which can be detected using colorimetric or fluorometric methods. This cleavage allows researchers to measure enzyme activity and study the kinetics of protease-substrate interactions .
相似化合物的比较
Similar Compounds
Phenylalanyl-prolyl-arginine: Another oligopeptide with similar properties but lacks the naphthyl ester group.
Prolyl-phenylalanyl-arginine p-nitroanilide: A similar compound used in protease assays but with a p-nitroanilide group instead of a naphthyl ester
Uniqueness
Prolyl-phenylalanyl-arginine naphthylester is unique due to its high specificity and sensitivity for kallikrein. The naphthyl ester group provides a distinct chromophore, making it easier to detect and quantify enzyme activity compared to other substrates .
属性
CAS 编号 |
73142-64-0 |
|---|---|
分子式 |
C30H36N6O4 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
naphthalen-1-yl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoate |
InChI |
InChI=1S/C30H36N6O4/c31-30(32)34-18-8-15-24(29(39)40-26-16-6-12-21-11-4-5-13-22(21)26)35-28(38)25(19-20-9-2-1-3-10-20)36-27(37)23-14-7-17-33-23/h1-6,9-13,16,23-25,33H,7-8,14-15,17-19H2,(H,35,38)(H,36,37)(H4,31,32,34)/t23-,24-,25-/m0/s1 |
InChI 键 |
IYCJIJCQIVJOKW-SDHOMARFSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


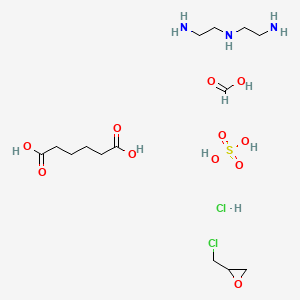
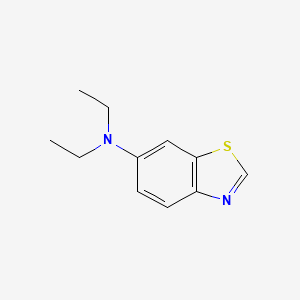
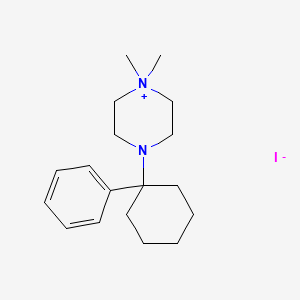

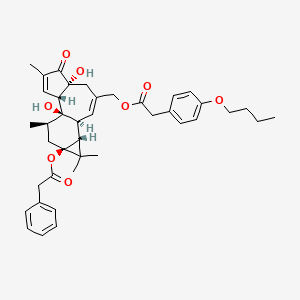
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
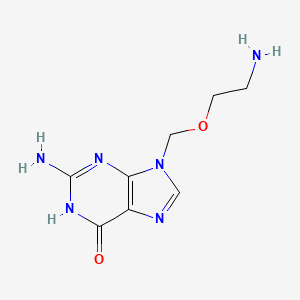
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
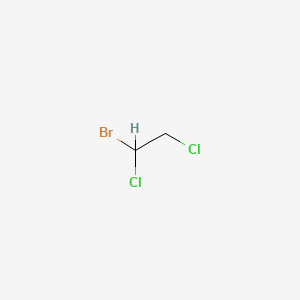
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
